molecular formula C15H17NO2 B12004715 Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]- CAS No. 5414-76-6

Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]-

Cat. No.: B12004715
CAS No.: 5414-76-6
M. Wt: 243.30 g/mol
InChI Key: YMNDAJYTDSUEQG-UHFFFAOYSA-N
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Description

Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]- is a substituted ethanolamine derivative characterized by a benzylamine group attached to the ethanol backbone. The benzyl group is further substituted with a hydroxyl group at the 2-position and a phenyl ring at the 3-position.

Properties

CAS No.

5414-76-6

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

2-[(2-hydroxyethylamino)methyl]-6-phenylphenol

InChI

InChI=1S/C15H17NO2/c17-10-9-16-11-13-7-4-8-14(15(13)18)12-5-2-1-3-6-12/h1-8,16-18H,9-11H2

InChI Key

YMNDAJYTDSUEQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2O)CNCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]- typically involves the reaction of 2-hydroxy-3-phenylbenzylamine with ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]- involves its interaction with specific molecular targets. The hydroxy-phenylbenzyl group can interact with enzymes or receptors, modulating their activity. The amino group may form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituent variations are outlined below:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
2-[(3-Methoxybenzyl)amino]ethanol 3-methoxybenzyl group C₁₀H₁₅NO₂ 181.23 g/mol Enhanced lipophilicity due to methoxy
2-[(2-Fluorobenzyl)amino]ethanol 2-fluorobenzyl group C₉H₁₂FNO 169.20 g/mol Electron-withdrawing fluorine substitution
2-[[3-Bromo-5-ethoxy-4-(2-fluorobenzyloxy)phenyl]methyl]aminoethanol Bromo, ethoxy, and 2-fluorobenzyloxy groups C₁₈H₂₀BrFNO₃ 413.26 g/mol Halogenation enhances stability
2-{Isopropyl[3-(trifluoromethyl)benzyl]amino}ethanol Isopropyl and 3-(trifluoromethyl)benzyl groups C₁₃H₁₈F₃NO 273.29 g/mol Bulky substituents affect steric hindrance

Key Observations :

  • The target compound’s 2-hydroxy-3-phenylbenzyl group distinguishes it from analogs with methoxy, halogen, or trifluoromethyl substituents.
  • Halogenated derivatives (e.g., bromo, fluoro) exhibit higher molecular weights and altered electronic properties compared to hydroxyl or methoxy-substituted analogs .

Physicochemical Properties

Data from structurally related compounds highlight trends in density, boiling point, and acidity:

Compound Name Density (g/cm³) Boiling Point (°C) pKa Reference
2-[(3-Methoxybenzyl)amino]ethanol 1.071 329.2 14.76
2-[[3-Bromo-5-ethoxy-4-(2-fluorobenzyloxy)phenyl]methyl]aminoethanol N/A N/A N/A
2-{Isopropyl[3-(trifluoromethyl)benzyl]amino}ethanol N/A N/A N/A

Key Observations :

  • Methoxy-substituted ethanolamines (e.g., ) exhibit lower density compared to halogenated analogs, likely due to reduced molecular packing.
  • The hydroxyl group in the target compound may increase polarity and hydrogen-bonding capacity, influencing solubility and reactivity.
Enzyme Inhibition

demonstrates that substituent position on the phenyl ring significantly impacts tyrosinase inhibition. For example:

  • 2-(2-Hydroxyphenyl)ethanol (Compound 3) showed 45% inhibition, while 2-(4-hydroxy-3-methoxyphenyl)ethanol (Compound 4) achieved 60% inhibition .
  • The 2-hydroxy-3-phenyl substitution in the target compound may enhance tyrosinase interaction due to optimal spatial arrangement of hydroxyl and aromatic groups.

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